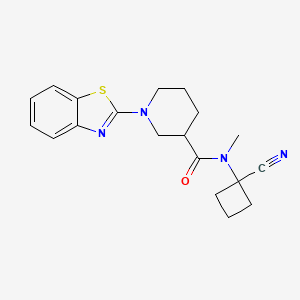
1-(1,3-benzothiazol-2-yl)-N-(1-cyanocyclobutyl)-N-methylpiperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-benzothiazol-2-yl)-N-(1-cyanocyclobutyl)-N-methylpiperidine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzothiazole derivatives and has been found to possess various biological activities, including anti-inflammatory, antitumor, and analgesic properties.
Mechanism Of Action
The mechanism of action of 1-(1,3-benzothiazol-2-yl)-N-(1-cyanocyclobutyl)-N-methylpiperidine-3-carboxamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in the production of pro-inflammatory cytokines. It may also induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 1-(1,3-benzothiazol-2-yl)-N-(1-cyanocyclobutyl)-N-methylpiperidine-3-carboxamide can reduce inflammation and pain in animal models. It has also been found to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent. Additionally, this compound has been found to exhibit low toxicity, making it a promising candidate for further research.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1-(1,3-benzothiazol-2-yl)-N-(1-cyanocyclobutyl)-N-methylpiperidine-3-carboxamide in lab experiments is its low toxicity. This makes it a safe compound to work with, reducing the risk of adverse effects. However, one of the limitations of using this compound is its limited solubility in water, which can make it challenging to work with in certain experiments.
Future Directions
There are several future directions for research on 1-(1,3-benzothiazol-2-yl)-N-(1-cyanocyclobutyl)-N-methylpiperidine-3-carboxamide. One area of research could be to further investigate its anti-inflammatory properties and its potential as a treatment for inflammatory diseases such as rheumatoid arthritis. Another area of research could be to explore its potential as an anticancer agent and to investigate its mechanism of action in more detail. Additionally, future research could focus on improving the solubility of this compound to make it more accessible for use in lab experiments.
In conclusion, 1-(1,3-benzothiazol-2-yl)-N-(1-cyanocyclobutyl)-N-methylpiperidine-3-carboxamide is a promising chemical compound that has shown potential in various scientific research applications. Its low toxicity and multiple biological activities make it a promising candidate for further research in the fields of anti-inflammatory, antitumor, and analgesic therapies. Further research is needed to fully understand its mechanism of action and to explore its potential in treating various diseases.
Synthesis Methods
The synthesis of 1-(1,3-benzothiazol-2-yl)-N-(1-cyanocyclobutyl)-N-methylpiperidine-3-carboxamide involves the reaction of 2-aminobenzothiazole with 1-cyanocyclobutane carboxylic acid followed by the reaction with N-methylpiperidine-3-carboxylic acid. This process yields the desired compound, which can be purified by recrystallization.
Scientific Research Applications
1-(1,3-benzothiazol-2-yl)-N-(1-cyanocyclobutyl)-N-methylpiperidine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties, and studies have shown that it can inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, this compound has been found to have antitumor properties and has been shown to induce apoptosis in cancer cells. It also exhibits analgesic properties and has been found to reduce pain in animal models.
properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-N-(1-cyanocyclobutyl)-N-methylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4OS/c1-22(19(13-20)9-5-10-19)17(24)14-6-4-11-23(12-14)18-21-15-7-2-3-8-16(15)25-18/h2-3,7-8,14H,4-6,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGXKZLYUBIPIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1CCCN(C1)C2=NC3=CC=CC=C3S2)C4(CCC4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-benzothiazol-2-yl)-N-(1-cyanocyclobutyl)-N-methylpiperidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-N-[1-(3,5-dimethylphenyl)propan-2-yl]pyrazine-2-carboxamide](/img/structure/B2739082.png)


![N-(4-Fluorophenyl)-4-[(3-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2739085.png)
![(2S)-3-methyl-2-[(4-methylbenzoyl)amino]butanoic acid](/img/structure/B2739089.png)


![4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethylbenzenesulfonamide](/img/structure/B2739094.png)

![1-[Amino(4-methylpiperazin-1-yl)methylidene]guanidine dihydrochloride](/img/structure/B2739097.png)



![1-Methyl-3-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2739103.png)